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molecular formula CH6N2O5S B091620 Urea sulfate CAS No. 19082-42-9

Urea sulfate

Cat. No. B091620
M. Wt: 158.14 g/mol
InChI Key: SSBRSHIQIANGKS-UHFFFAOYSA-N
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Patent
US05733463

Procedure details

Prilled urea (17.5 grams, 0.29 moles) was dissolved in 53.5 grams water. To this solution was slowly added sulfuric acid (29.0 grams, 0.26 moles, 89.3%) at 66° C. The temperature was maintained below 50° C. in a cooling bath during the addition. The final solution on titration with 0.5N NaOH (phenolphthalein indicator) was 5.3N, which is equal to the theoretical value.
Name
Quantity
17.5 g
Type
reactant
Reaction Step One
Name
Quantity
53.5 g
Type
solvent
Reaction Step One
Quantity
29 g
Type
reactant
Reaction Step Two
[Compound]
Name
final solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Urea Sulfuric Acid

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]([NH2:4])=[O:3].[S:5](=[O:9])(=[O:8])([OH:7])[OH:6].[OH-].[Na+]>O>[S:5](=[O:7])(=[O:6])([OH:9])[OH:8].[NH2:1][C:2]([NH2:4])=[O:3] |f:2.3,5.6|

Inputs

Step One
Name
Quantity
17.5 g
Type
reactant
Smiles
NC(=O)N
Name
Quantity
53.5 g
Type
solvent
Smiles
O
Step Two
Name
Quantity
29 g
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
final solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 66° C
TEMPERATURE
Type
TEMPERATURE
Details
The temperature was maintained below 50° C. in a cooling bath during the addition

Outcomes

Product
Name
Urea Sulfuric Acid
Type
Smiles
S(O)(O)(=O)=O.NC(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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